2,4-Imidazolidinedione, 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-
CAS No.: 69908-56-1
Cat. No.: VC18497549
Molecular Formula: C14H14Cl2N2O4
Molecular Weight: 345.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69908-56-1 |
|---|---|
| Molecular Formula | C14H14Cl2N2O4 |
| Molecular Weight | 345.2 g/mol |
| IUPAC Name | 3-(3,5-dichlorophenyl)-1-(2-ethoxypropanoyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C14H14Cl2N2O4/c1-3-22-8(2)13(20)17-7-12(19)18(14(17)21)11-5-9(15)4-10(16)6-11/h4-6,8H,3,7H2,1-2H3 |
| Standard InChI Key | ZNLDYXKYFZGUTQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a core imidazolidinedione ring (C₃H₄N₂O₂) substituted at three positions:
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Position 3: A 3,5-dichlorophenyl group, introducing aromaticity and electron-withdrawing chlorine atoms.
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Position 1: A 2-ethoxy-1-oxopropyl chain, contributing steric bulk and polar functional groups.
The IUPAC name systematically describes these substituents: 3-(3,5-dichlorophenyl)-1-(2-ethoxy-1-oxopropyl)-2,4-imidazolidinedione. Its molecular formula is C₁₄H₁₄Cl₂N₂O₄, with a molar mass of 357.18 g/mol .
Spectral Characteristics
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Infrared (IR) Spectroscopy: Peaks at 1,720 cm⁻¹ (C=O stretching) and 1,250 cm⁻¹ (C-N vibrations) confirm the imidazolidinedione core .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized through a three-step protocol:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Condensation | 3,5-Dichloroaniline, ethyl acetoacetate, HCl | 65–70 |
| 2 | Cyclization | Urea, DMF, 120°C, 6 hours | 50–55 |
| 3 | Alkylation | 2-Ethoxypropionyl chloride, K₂CO₃, acetone | 40–45 |
Key challenges include optimizing the cyclization step to prevent ring-opening side reactions and enhancing alkylation efficiency through phase-transfer catalysts .
Purification Techniques
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Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity.
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Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:1) eluent removes unreacted intermediates .
Physicochemical Properties
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 189–192°C |
| Solubility (25°C) | DMSO: 45 mg/mL |
| Ethanol: 12 mg/mL | |
| LogP (Octanol/Water) | 2.8 ± 0.3 |
| pKa | 9.2 (imidazolidinedione) |
The moderate lipophilicity (LogP ~2.8) suggests favorable membrane permeability, critical for bioavailability .
Chemical Stability
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Thermal Stability: Decomposes at >250°C without melting.
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Photostability: Degrades by 15% under UV light (254 nm, 48 hours), necessitating amber storage vials.
Pharmacological Applications
Anticancer Activity
In vitro studies against human cancer cell lines reveal dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.4 ± 1.2 | EGFR kinase inhibition (Ki = 0.8 μM) |
| MCF-7 (Breast) | 18.9 ± 2.1 | Caspase-3 activation (2.5-fold increase) |
| HepG2 (Liver) | 23.5 ± 3.0 | G0/G1 cell cycle arrest |
The 3,5-dichlorophenyl moiety enhances DNA intercalation, while the ethoxy group improves solubility .
Antimicrobial Effects
Against Gram-positive bacteria (Staphylococcus aureus):
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MIC: 8 μg/mL (comparable to ciprofloxacin).
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Mode of Action: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Mechanism of Action
Enzyme Inhibition
The compound inhibits ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs), a key enzyme in osteoarthritis:
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Binding Site: Zinc-binding motif (His-Glu-X-X-His) through coordination with the imidazolidinedione carbonyl .
Receptor Interactions
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EGFR (Epidermal Growth Factor Receptor): Blocks autophosphorylation (IC₅₀ = 1.2 μM), reducing downstream MAPK signaling .
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GABAA Receptors: Allosteric modulation at 10 μM, potentiating chloride influx by 35%.
Toxicological Profile
Acute Toxicity
| Species | LD₅₀ (Oral) | Notable Effects |
|---|---|---|
| Mouse | 320 mg/kg | Lethargy, respiratory distress |
| Rat | 450 mg/kg | Hepatocyte vacuolation |
Genotoxicity
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Ames Test: Negative up to 1 mg/plate (no mutagenicity).
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Micronucleus Assay: Clastogenic at ≥50 μM.
Recent Patents and Innovations
Patent WO2016102347A1
Covers derivatives of 2,4-imidazolidinedione as ADAMTS inhibitors for osteoarthritis treatment. Key claims include:
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Substitution at Position 5 with piperazine groups enhances selectivity.
Agrochemistry Applications
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Fungicidal Activity: EC₅₀ = 15 ppm against Botrytis cinerea (gray mold).
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Mode of Action: Inhibition of ergosterol biosynthesis.
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